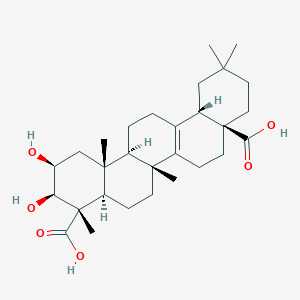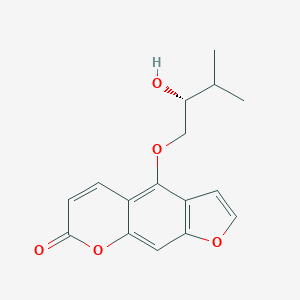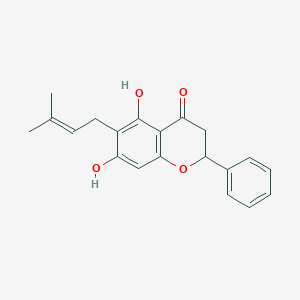
5,7-Dihydroxy-6-prenylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-6-prenylflavanone is a naturally occurring flavonoid compound isolated from various plant sources, including Eysenhardtia platycarpa . This compound belongs to the class of prenylated flavonoids, which are known for their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a flavanone backbone with hydroxyl groups at positions 5 and 7, and a prenyl group at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-6-prenylflavanone can be achieved through various synthetic routes. One common method involves the prenylation of a flavanone precursor using prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the prenylated product .
Industrial Production Methods
Industrial production of this compound may involve the extraction and isolation of the compound from plant sources, followed by purification using chromatographic techniques . Alternatively, large-scale synthesis can be performed using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6-prenylflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone backbone can be reduced to form the corresponding dihydroflavanone.
Substitution: The prenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydroflavanones, and various substituted prenylflavanones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-6-prenylflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Cytotoxic Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxyflavanone: Lacks the prenyl group at position 6, resulting in different biological activities and lower lipophilicity.
6-Prenylflavanone: Lacks the hydroxyl groups at positions 5 and 7, affecting its antioxidant and anti-inflammatory properties.
5,7-Dihydroxy-8-prenylflavanone: Has the prenyl group at position 8 instead of position 6, leading to variations in its biological activities.
Uniqueness
5,7-Dihydroxy-6-prenylflavanone is unique due to the presence of both hydroxyl groups and a prenyl group, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
CAS No. |
55051-77-9 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1 |
InChI Key |
UOWOIGNEFLTNAW-KRWDZBQOSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
melting_point |
212-214°C |
physical_description |
Solid |
Synonyms |
Isoglabranin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


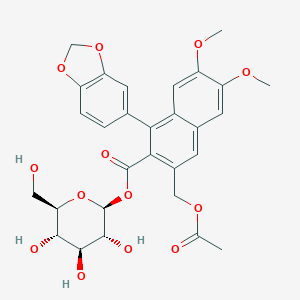
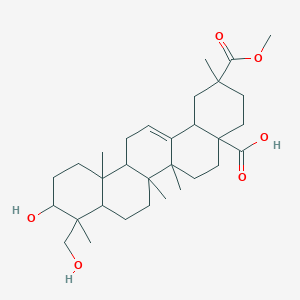
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)

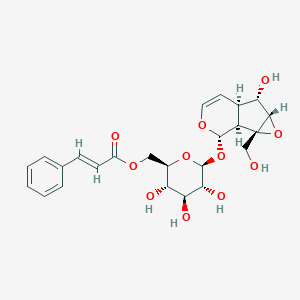

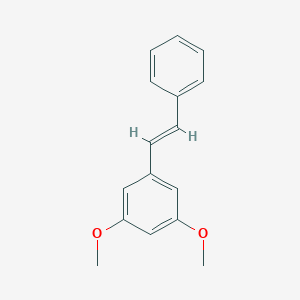
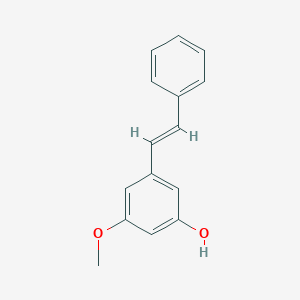
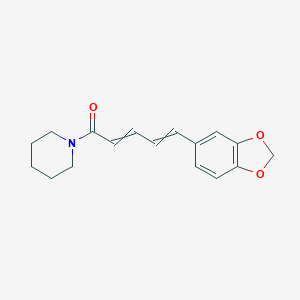

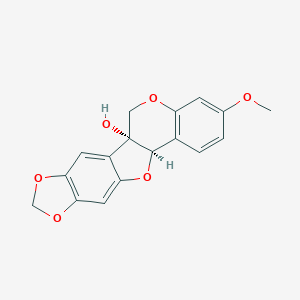
![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)
